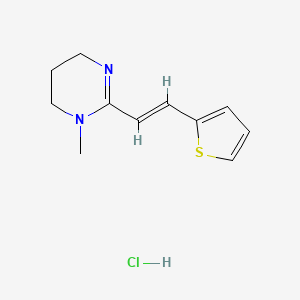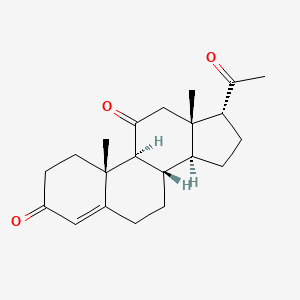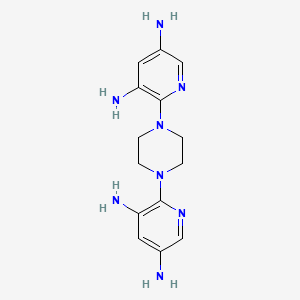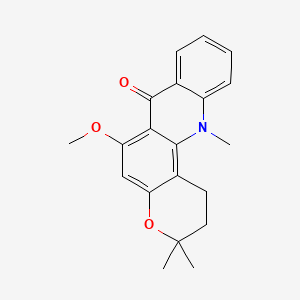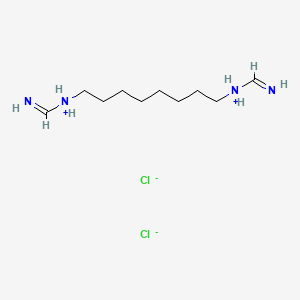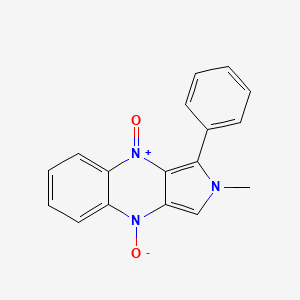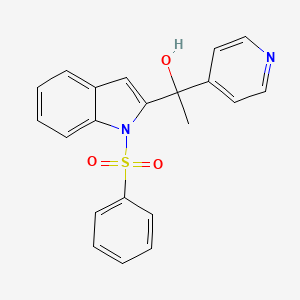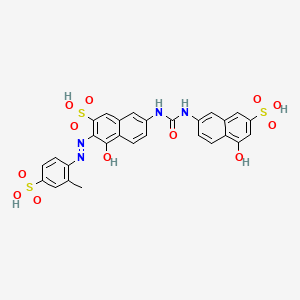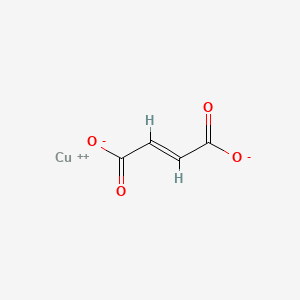
Copper(II) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ionsThe fumarate ion acts as a bridging ligand, connecting copper ions in a polymeric structure .
Métodos De Preparación
Copper(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) salts, such as copper(II) sulfate, with fumaric acid in an aqueous solution. The reaction typically proceeds under mild conditions, and the product can be isolated by filtration and drying . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Copper(II) fumarate undergoes several types of chemical reactions, including thermal decomposition and redox reactions. During thermal decomposition, this compound decomposes to form copper(I) fumarate and eventually metallic copper . This process involves the stepwise reduction of copper(II) to copper(I) and then to metallic copper. The compound also exhibits bifunctional nanozyme activities, showing laccase-like activity under alkaline conditions and peroxidase-like activity under acidic conditions .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis and material science . In biology and medicine, copper(II) fumarate-based metal-organic frameworks (MOFs) have been explored for their enzyme-like activities, making them useful in biosensing and diagnostic applications .
Mecanismo De Acción
The mechanism of action of copper(II) fumarate in its various applications is primarily based on its ability to undergo redox reactions and its structural properties. In catalytic applications, the copper ions in the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. In biosensing applications, the compound’s enzyme-like activities are attributed to the presence of active copper centers that can interact with target molecules, leading to detectable changes in the system .
Comparación Con Compuestos Similares
Copper(II) fumarate can be compared with other copper-based coordination compounds, such as copper(II) maleate and copper(II) malonate. While these compounds share similar structural features, this compound is unique in its stability and the specific types of reactions it undergoes. For example, unlike copper(II) maleate, this compound does not undergo anion isomerization during thermal decomposition . This stability makes it particularly useful in applications requiring consistent performance under varying conditions.
Similar Compounds
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) acetate
- Copper(II) oxalate
These compounds share similar coordination environments but differ in their reactivity and stability, making each suitable for specific applications .
Propiedades
Número CAS |
33010-91-2 |
|---|---|
Fórmula molecular |
C4H2CuO4 |
Peso molecular |
177.60 g/mol |
Nombre IUPAC |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
Clave InChI |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


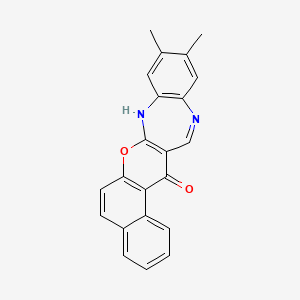
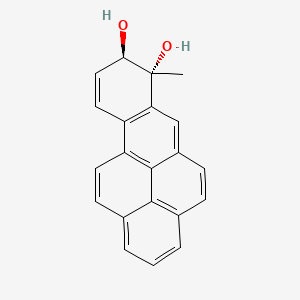
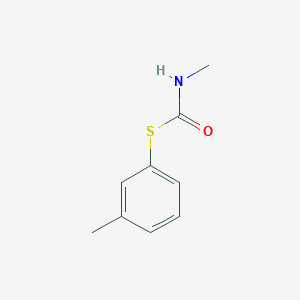
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
